molecular formula C25H27N5O4 B571641 (S)-阿罗格列汀苯甲酸盐 CAS No. 1638544-64-5

(S)-阿罗格列汀苯甲酸盐

货号: B571641
CAS 编号: 1638544-64-5
分子量: 461.522
InChI 键: KEJICOXJTRHYAK-RSAXXLAASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alogliptin Impurity 11 is one of the many impurities of Alogliptin . Alogliptin is a selective, orally-bioavailable inhibitor of enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . It’s used to treat hyperglycemia in patients with type 2 diabetes mellitus . The impurities of Alogliptin are useful in pharmaceutical research, product development, quality control, method validation, and stability studies .


Molecular Structure Analysis

The molecular formula of Alogliptin Impurity 11 is C25H25N5O3 and its molecular weight is 443.5 .

科学研究应用

阿罗格列汀苯甲酸盐:科学研究应用

阿罗格列汀,包括其苯甲酸盐形式,主要以其在 2 型糖尿病治疗中的作用而闻名。以下是阿罗格列汀在科学研究中的一些独特应用:

    糖尿病管理: 阿罗格列汀是一种口服降血糖药,它能抑制二肽基肽酶-4 (DPP-4),该酶在管理 2 型糖尿病患者的血糖水平方面发挥着重要作用 .

    聚合物纳米颗粒制剂: 研究人员已对制备负载阿罗格列汀的聚合物纳米颗粒进行研究,以改善糖尿病管理。 该方法旨在提高药物的疗效和稳定性 .

    联合治疗: 研究已探讨了阿罗格列汀与其他抗糖尿病药物(如吡格列酮)联合使用时的疗效和耐受性,结果表明其在控制血糖水平方面具有协同作用 .

    血糖控制: 阿罗格列汀单药治疗已被证明可以显着改善 2 型糖尿病未接受治疗患者的血糖控制,通过 A1C 水平测量 .

作用机制

While specific information on Alogliptin Impurity 11 is not available, Alogliptin, the parent drug, inhibits DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .

属性

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJICOXJTRHYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The benzoic acid salt was formed by treating the benzonitrile product (D) with benzoic acid to form 2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-benzonitrile benzoate. Preparation and isolation of the benzoate salt was performed by conventional methods for the formation of acid addition salts. 1H-NMR (400 MHz, CDCl3-CD3OD 10:1): δ 7.82 (d, 1H, J=7.6 Hz), 7.65 (t, 1H, J=7.6 Hz), 7.46 (t, 1H, J=7.6 Hz), 7.23 (d, 1H, J=8.0 Hz), 5.42 (s, 1H), 5.50-5.00 (ABq, 2H, J=41.6, 15.2 Hz), 3.30 (m, 2H), 3.16 (s, 3H), 2.91 (m, 1H), 2.76 (m, 2H), 1.93 (m, 1H), 1.79 (m, 1H), 1.51 (m, 2H). MS (ES) [m+H] calc'd for C18H22N5O2, 340.2; found, 340.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。